molecular formula C15H24N2OS B5110791 4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide

4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide

Cat. No. B5110791
M. Wt: 280.4 g/mol
InChI Key: SBWFHKHOFALVDC-UHFFFAOYSA-N
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Description

4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound, also known as EMD 386088, is a selective antagonist of the dopamine D1 receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes.

Mechanism of Action

4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide 386088 acts as a selective antagonist of the dopamine D1 receptor, which means that it blocks the binding of dopamine to this receptor. This, in turn, inhibits the downstream signaling pathways that are activated by D1 receptor activation. The exact mechanism by which 4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide 386088 exerts its effects on the D1 receptor is not fully understood, but it is thought to involve allosteric modulation of receptor conformation.
Biochemical and Physiological Effects:
4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide 386088 has been shown to have a number of biochemical and physiological effects, including inhibition of dopamine-mediated cAMP production, inhibition of D1 receptor-mediated ERK phosphorylation, and inhibition of D1 receptor-mediated calcium influx. These effects are consistent with the compound's role as a selective antagonist of the D1 receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide 386088 in laboratory experiments is its high selectivity for the dopamine D1 receptor. This allows researchers to selectively manipulate this receptor without affecting other dopamine receptors or other neurotransmitter systems. However, one limitation of using 4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide 386088 is that it is a relatively new compound, and its long-term effects on biological systems are not yet fully understood.

Future Directions

There are several potential future directions for research on 4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide 386088. One area of interest is the role of the D1 receptor in various neurological and psychiatric disorders, such as drug addiction, schizophrenia, and Parkinson's disease. Another potential direction is the development of new compounds based on the structure of 4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide 386088 that may have even greater selectivity or potency for the D1 receptor. Finally, further research is needed to fully understand the long-term effects of 4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide 386088 on biological systems, including potential side effects or toxicities.

Synthesis Methods

The synthesis of 4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide 386088 involves several steps, starting with the reaction of 2-(1-piperidinyl)ethylamine with 3-thiophenecarboxylic acid to form the corresponding amide. This intermediate is then reacted with ethyl 4-chloro-2-methyl-5-nitrobenzoate to yield the nitro intermediate, which is subsequently reduced with palladium on carbon to produce the final compound.

Scientific Research Applications

4-ethyl-5-methyl-N-[2-(1-piperidinyl)ethyl]-3-thiophenecarboxamide 386088 has been used in numerous studies to investigate the role of the dopamine D1 receptor in various physiological and pathological processes. For example, this compound has been used to study the effects of D1 receptor activation on neuronal excitability and synaptic plasticity in the brain. It has also been used to investigate the role of the D1 receptor in drug addiction, schizophrenia, and Parkinson's disease.

properties

IUPAC Name

4-ethyl-5-methyl-N-(2-piperidin-1-ylethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2OS/c1-3-13-12(2)19-11-14(13)15(18)16-7-10-17-8-5-4-6-9-17/h11H,3-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWFHKHOFALVDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)NCCN2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-5-methyl-N-[2-(piperidin-1-yl)ethyl]thiophene-3-carboxamide

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